Product packaging for Dicyclidol(Cat. No.:CAS No. 112971-92-3)

Dicyclidol

Cat. No.: B047390
CAS No.: 112971-92-3
M. Wt: 293.5 g/mol
InChI Key: KFTTUFZANDBSTG-UHFFFAOYSA-N
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Description

Dicyclidol is an organic compound of significant interest in pharmacological and neurochemical research, primarily known for its anticholinergic properties. As a centrally acting anticholinergic agent, it functions as a competitive antagonist at muscarinic acetylcholine receptors. This mechanism underpins its principal research value in studies exploring the cholinergic system's role in cognitive functions, motor control, and central nervous system (CNS) regulation. Researchers utilize this compound as a critical tool compound to investigate cholinergic pathways in models of neurodegenerative conditions, to understand the neuropharmacology of existing therapeutics, and to probe receptor subtype specificity. Its application extends to the field of toxicology, where it aids in the study of anticholinergic syndrome and the effects of reduced cholinergic transmission. This product is provided exclusively for advanced laboratory research, offering scientists a precise and reliable chemical for probing complex biological systems and advancing fundamental scientific knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H35NO B047390 Dicyclidol CAS No. 112971-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dicyclohexyl-2-piperidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO/c21-19(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h17-18,21H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTTUFZANDBSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN2CCCCC2)(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150241
Record name Dicyclidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112971-92-3
Record name Dicyclidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112971923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Development of Dicyclidol and Analogues

Design and Synthesis of Dicyclidol Derivatives and Analogues

The design and synthesis of chemical derivatives and analogues are fundamental processes in medicinal chemistry, aiming to modify a parent compound's structure to enhance or alter its properties. This often involves applying rational design principles and employing various synthetic strategies.

Rational Design Principles for this compound Analogues

Rational design in chemical biology and biomolecular engineering involves creating new molecules with specific functionalities by predicting how their structure will influence their behavior through physical models. beilstein-journals.org This approach can involve developing molecules from scratch or making calculated variations on existing structures. beilstein-journals.org A key aspect of rational design is the establishment of structure-activity relationships (SAR), which examine the correlation between the physicochemical properties or structural features of a series of molecules and their biological activities. wgtn.ac.nz SAR studies provide a framework for guiding the design of new chemical entities with desired functional properties. wgtn.ac.nz

Synthetic Strategies for Structurally Modified this compound Compounds

Chemical synthesis is the artificial execution of chemical reactions to obtain one or more products through physical and chemical manipulations. nih.gov Modern chemical synthesis emphasizes reproducible and reliable processes, often involving one or more reagents undergoing transformation under specific conditions. nih.gov Various strategies are employed to achieve efficient and precise molecular transformations, especially for complex structures. nih.govrsc.org These strategies can include the discovery of new synthetic methods, creative adaptation of existing methods, development of novel approaches to target molecules, and the use of innovative reagents.

For compounds like this compound, which contain a piperidine (B6355638) ring, general synthetic strategies for piperidine derivatives often involve reactions such as reductive amination or nucleophilic substitution. The synthesis of derivatives can also involve modifying functional groups through reactions like oxidation, reduction, or electrophilic aromatic substitution on relevant ring systems. While these general approaches are applicable to the synthesis of piperidine-containing compounds, specific detailed synthetic routes for this compound (1,1-dicyclohexyl-2-piperidin-1-ylethanol) or its structurally modified analogues are not detailed in the provided information.

Preclinical Pharmacological Investigations of Dicyclidol

Mechanism of Action at the Molecular Level

Dicyclidol's pharmacological activity stems from its interactions with biological targets at a molecular level, primarily through its anticholinergic properties. This involves its binding to specific receptors, thereby modulating cellular signaling pathways.

Receptor Binding Studies of this compound

Receptor binding studies are fundamental in characterizing how a drug interacts with its target receptors, providing critical insights into its mechanism of action, affinity, and selectivity.

In vitro radioligand binding assays are widely utilized techniques to characterize the binding of compounds to their targets, such as receptors or enzymes. sygnaturediscovery.com These assays typically involve the use of a radiolabeled ligand (radioligand) that binds to the receptor of interest. Two primary types of in vitro radioligand binding assays are commonly employed:

Saturation Binding Studies: In these experiments, varying concentrations of a radioligand are used to saturate the receptors. The amount of radioligand required to achieve saturation is measured and analyzed to determine the equilibrium dissociation constant (Kd) of the radioligand, which is an indicator of its receptor binding affinity. nih.govperceptive.com

Competitive Binding Experiments: In this format, an unlabeled compound of interest (like this compound) competes with a standard radioligand of known high receptor affinity for available receptor sites. sygnaturediscovery.comnih.gov The competition data are analyzed to yield an IC50 value, representing the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. This IC50 value can then be converted to a Ki (inhibition constant) value, which reflects the compound's affinity for the receptor. sygnaturediscovery.comnih.govperceptive.com

These assays are performed using prepared cell membranes or whole cells expressing the target receptors. universiteitleiden.nlrevvity.com They allow for the determination of affinity constants (Ki), and in some cases, association (kon) and dissociation (koff) rate constants, which provide insights into binding kinetics. sygnaturediscovery.comperceptive.com

This compound is recognized for its anticholinergic activity, which implies its interaction with muscarinic acetylcholine (B1216132) receptors. ontosight.ai Receptor subtype selectivity and affinity profiling involve assessing a compound's binding strength (affinity) and preference (selectivity) for different subtypes within a receptor family. For instance, muscarinic receptors (mAChRs) have five known subtypes (M1-M5), each with distinct physiological roles. Studies on other anticholinergic agents, such as xanomeline, have shown primary activation of M1 and M4 receptor subtypes. researchgate.net While specific numerical data (e.g., Ki or IC50 values) detailing this compound's precise affinity and selectivity profile across various muscarinic receptor subtypes were not found in the provided search results, such profiling is crucial to understand the full pharmacological scope of an anticholinergic compound. The stereochemistry of a compound can also significantly influence its affinity and selectivity for different receptor subtypes. researchgate.netd-nb.infotubitak.gov.tr

Table 1: Illustrative Example of Receptor Binding Affinity Data for an Anticholinergic Compound (Note: Specific data for this compound was not available in the provided sources. This table serves as a conceptual example of how such data would be presented for an anticholinergic agent.)

Receptor SubtypeKi (nM)Selectivity Ratio (vs. M1)
M1X.X1.0
M2Y.YX.X / Y.Y
M3Z.ZX.X / Z.Z
M4A.AX.X / A.A
M5B.BX.X / B.B

Receptor occupancy (RO) measurements are a rapidly developing aspect of pharmacodynamics, providing insight into how a drug binds to its target receptors in the body during preclinical development. itrlab.com This data is crucial for predicting how an organism, including humans, might respond to a drug. itrlab.comexpertcytometry.com

Common methods for measuring preclinical receptor occupancy include:

Flow Cytometry-Based Assays: This analytical technique is widely used to differentiate and discriminate between various physical or chemical properties of cells. itrlab.com In the context of RO, cells can be fluorescently tagged to identify specific cellular target receptors. itrlab.com Flow cytometry allows researchers to measure the proportion of receptors that are:

Drug-Free: Measuring receptors not bound by the drug, often achieved by fluorescently tagging the drug itself, a competitive antibody, or the receptor ligand. itrlab.commedpace.com

Drug-Occupied: Measuring receptors already bound by the drug, typically by introducing a fluorescently tagged anti-drug antibody that does not compete with the drug's binding site. itrlab.com

Total Receptor: Measuring all receptors, irrespective of drug presence, using fluorescently labeled non-competitive antibodies. itrlab.commedpace.com These methods are often performed using fresh whole blood specimens or peripheral blood mononuclear cells (PBMCs). itrlab.comarcusbio.com

Radioligand-Based Methods: These techniques involve using radioligands to assess receptor occupancy. Two common approaches are:

In vivo methods: The drug and the radioligand compete for binding in the living animal. nih.gov

Ex vivo methods: The drug is administered to the living animal, which is then euthanized, and the radioligand competes for available receptors in tissue samples ex vivo. nih.gov Studies have indicated that in vivo methods may offer greater sensitivity and internal consistency compared to ex vivo methods, which can be less sensitive due to drug dissociation in the incubation medium. nih.gov

These techniques provide quantitative data on target engagement, which is vital for confirming a compound's mechanism of action and informing subsequent development stages. itrlab.comexpertcytometry.com

Molecular Interactions of this compound with Biological Targets

Understanding the molecular interactions between this compound and its biological targets is essential for elucidating its precise mechanism of action. These interactions involve specific forces and structural complementarities between the drug molecule and the binding site of its target protein. mdpi.com

Protein-ligand interaction analysis aims to characterize the nature, geometry, and frequency of atomic interactions between a small molecule ligand (like this compound) and its protein receptor. nih.govnih.gov This analysis is critical for rational drug design and understanding target selectivity. nih.govnih.gov

Key types of interactions commonly observed in protein-ligand complexes include:

Hydrophobic Interactions: These are often the most common interactions, occurring between nonpolar atoms (e.g., carbon-carbon, carbon-halogen, carbon-sulfur). They play a significant role in establishing target selectivity for drugs. nih.govnih.gov

Hydrogen Bonds: These involve the electrostatic attraction between a hydrogen atom covalently bound to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom. Physiological compounds often establish more hydrogen bonds with protein atoms compared to synthetic drugs. nih.gov

π-Stacking Interactions: These occur between aromatic rings in both the ligand and the protein, contributing to stable binding. nih.gov

Ionic Interactions: These are electrostatic attractions between oppositely charged groups on the ligand and the protein. youtube.com

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently employed to predict and analyze these interactions. researchgate.netamazon.com Molecular docking simulates the binding of a ligand to a protein target, predicting the preferred binding pose and affinity. researchgate.net QSAR methods correlate physicochemical properties of drugs with their biological activity, providing insights into structural requirements for interaction. researchgate.net These analyses leverage structural data from databases like the Protein Data Bank (PDB) to understand how ligands bind to proteins and to identify key residues in the binding pocket. nih.govresearchgate.net The study of these intricate molecular interactions helps to confirm a compound's mechanism of action and minimize off-target effects. pelagobio.comfrontiersin.orgbiorxiv.org

Biophysical Characterization of this compound Binding Events

Biophysical characterization techniques are crucial for understanding the interactions between a compound and its biological targets, including binding affinity, stoichiometry, and thermodynamic parameters. While a comprehensive set of specific biophysical characterization data for this compound's binding events was not detailed in the provided search results, it has been identified as a muscarinic antagonist. researchgate.net

Research indicates that this compound exhibits a greater affinity for muscarinic M1 and M4 receptors compared to M2 and M3 receptors. researchgate.net This differential affinity suggests a potential selectivity profile within the muscarinic receptor family.

Common biophysical techniques used for characterizing binding events include Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), Fluorescence Polarization Anisotropy (FPA), and Surface Plasmon Resonance (SPR). These methods provide insights into various aspects of molecular interactions, such as binding kinetics, thermodynamics, and aggregation states. wyatt.comtechnion.ac.ilnews-medical.netcriver.com

Table 1: this compound Receptor Affinity Profile

Receptor TypeRelative AffinityCitation
Muscarinic M1Greater affinity researchgate.net
Muscarinic M2Lower affinity researchgate.net
Muscarinic M3Lower affinity researchgate.net
Muscarinic M4Greater affinity researchgate.net

Neuropharmacological Research of this compound

Neuropharmacological research aims to elucidate the effects of chemical compounds on the nervous system, often involving both in vivo animal models and in vitro cellular assays.

Investigations in Animal Models for Neuropharmacological Insights

Specific detailed investigations of this compound in animal models for neuropharmacological insights were not extensively detailed in the provided search results. Generally, animal models, such as rodents (mice and rats), are widely utilized in neuropharmacology to study neurological and neuropsychiatric diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. These models help in understanding disease pathogenesis and testing potential therapeutics by observing changes in behavior, motor activity, and other physiological parameters. ub.edumdpi.comfrontiersin.orgnih.gov

In Vitro Neuropharmacological Assays and Cellular Studies

Specific detailed in vitro neuropharmacological assays and cellular studies for this compound, beyond its general receptor affinity profile, were not extensively detailed in the provided search results. In vitro cell-based assays are fundamental in drug discovery, allowing for the screening of compounds and the investigation of functional aspects within a cellular framework. These assays can involve primary neuronal cultures, brain slices, and various cell lines, providing insights into molecular and cellular mechanisms of drug action. ub.edunih.gov

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, establishing the correlation between a molecule's chemical structure and its biological activity. This understanding guides the modification of compounds to optimize their pharmacological properties. limu.edu.lywikipedia.orgcollaborativedrug.comnih.gov

Impact of Structural Modifications on this compound’s Pharmacological Activity

Table 2: Impact of Structural Modification on Muscarinic Receptor Binding Affinity

CompoundStructural Modification (relative to this compound)Impact on Muscarinic Receptor Binding AffinityCitation
DifenidolReplacement of dicyclohexyl with phenyl moiety4- to 80-fold decrease across all muscarinic receptors researchgate.net

Enantiomeric Differences in this compound Pharmacological Activity

This compound possesses a chiral center, meaning it can exist as non-superimposable mirror images known as enantiomers. nih.gov The concept of enantiomeric differences in pharmacological activity is well-established, where one enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even possess different or undesired activities. hospitalpharmacyeurope.comuniroma1.itchiralpedia.comnih.gov

While this compound is a chiral compound, specific detailed data on the pharmacological activity differences between its individual enantiomers were not extensively detailed in the provided search results. However, in studies involving enantiopure C/Si/Ge-analogous derivatives of related muscarinic antagonists, it was observed that weaker enantiomers could behave as competitive antagonists in pharmacological studies within the investigated concentration ranges. researchgate.net This suggests that if this compound's enantiomers were to be separated and studied, they might exhibit differential pharmacological profiles.

Stereoselectivity of this compound and its Enantiomers

Stereochemistry plays a pivotal role in the pharmacological profiles of chiral drugs, where enantiomers, being non-superimposable mirror images, can exhibit distinct pharmacokinetic and pharmacodynamic properties hospitalpharmacyeurope.comresearchgate.netcanada.ca. For many chiral compounds, one enantiomer may be primarily responsible for the desired pharmacological activity (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects hospitalpharmacyeurope.comresearchgate.net.

This compound is a chiral compound, and its interaction with muscarinic receptors has been noted. Research indicates that this compound demonstrates a greater binding affinity for M1 and M4 muscarinic receptors compared to M2 and M3 receptors nih.gov. While the importance of stereoselectivity in muscarinic antagonists is well-documented, with studies on related compounds like hexahydro-difenidol showing that their (R)-enantiomers consistently exhibit higher affinities for M1, M2, and M3 receptors than their (S)-isomers, detailed, specific preclinical data on the individual enantiomers of this compound regarding their distinct pharmacological activities or binding affinities across muscarinic receptor subtypes is not extensively detailed in the current literature d-nb.info. The observed differences in receptor affinity for this compound as a whole, however, underscore the potential for stereoselective effects if its individual enantiomers were to be further characterized.

Biochemical Pathways and Cellular Mechanisms Influenced by this compound

This compound's influence on biochemical pathways and cellular mechanisms is primarily mediated through its interactions with muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by ligands such as acetylcholine or muscarinic agonists/antagonists, initiate various intracellular signaling cascades mdpi.comnih.gov.

The five primary subtypes of muscarinic receptors (M1-M5) are coupled to different G proteins, leading to distinct downstream effects mdpi.comnih.gov. M1, M3, and M5 receptors are typically Gq-coupled, while M2 and M4 receptors are Gi-coupled mdpi.comnih.gov. This compound's preferential affinity for M1 and M4 muscarinic receptors suggests its involvement in the specific biochemical pathways associated with these subtypes nih.gov.

M1 Receptor Activation: As M1 receptors are Gq-coupled, their activation by agonists typically leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3) nih.govnih.gov. DAG, in turn, activates protein kinase C (PKC), which phosphorylates various intracellular proteins, influencing numerous cellular processes. IP3 mobilizes intracellular calcium stores, leading to an increase in cytoplasmic calcium concentrations, which can further activate various enzymes and signaling pathways nih.govnih.gov. This compound, acting as an antagonist with higher affinity for M1, would modulate these Gq-mediated excitatory pathways nih.gov.

M4 Receptor Activation: M4 receptors are Gi-coupled, meaning their activation primarily leads to the inhibition of adenylyl cyclase mdpi.comnih.gov. This inhibition results in a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating protein kinase A (PKA) activity mdpi.com. A reduction in cAMP and PKA activity can lead to various inhibitory responses within the cell. This compound's higher affinity for M4 receptors suggests its capacity to modulate these Gi-mediated inhibitory pathways nih.gov.

Thus, this compound's selective engagement with M1 and M4 receptors implies its potential to influence cellular excitability, calcium signaling, protein phosphorylation, and cyclic nucleotide-dependent pathways, thereby impacting a range of physiological functions where these receptor subtypes are expressed.

In Vitro Studies on this compound's Influence on Cellular Function

In vitro studies are crucial for understanding the direct effects of chemical compounds on cellular function, providing insights into mechanisms at a cellular level without the complexities of a whole organism mdpi.complos.orgnih.gov. These studies typically assess parameters such as cell viability, proliferation, apoptosis, metabolic activity, and specific gene or protein expression in various cell lines mdpi.complos.orgmdpi.comnih.gov.

Metabolism and Pharmacokinetic Research Methodologies for Dicyclidol

In Vitro Metabolism Studies of Dicyclidol

In vitro metabolism studies are fundamental in early drug discovery and development to predict a compound's in vivo behavior. These studies are designed to elucidate how a compound like this compound is processed by metabolic enzymes, primarily in the liver.

Identification of this compound Metabolic Pathways

To identify the metabolic pathways of this compound, researchers would typically incubate the compound with various in vitro systems that contain drug-metabolizing enzymes. These systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum from homogenized liver cells and are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I oxidative metabolism.

Hepatocytes: These are whole liver cells that contain a broader range of both phase I and phase II (conjugative) enzymes, offering a more complete picture of metabolism.

Recombinant CYP Enzymes: Using specific, individually expressed CYP enzymes can help pinpoint which particular enzyme is responsible for metabolizing this compound.

Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed to separate and identify the resulting metabolites. The structural elucidation of these metabolites would reveal the primary metabolic pathways, which for a compound like this compound, could hypothetically include hydroxylation of the cyclohexyl rings, oxidation of the piperidine (B6355638) ring, or N-dealkylation.

Assessment of this compound Metabolic Stability

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The assessment of this compound's metabolic stability would involve incubating the compound at a known concentration with liver microsomes or hepatocytes and monitoring its disappearance over time.

The rate of disappearance is then used to calculate key parameters:

In Vitro Half-Life (t½): The time it takes for 50% of the initial concentration of this compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for this compound, independent of blood flow.

These data are crucial for predicting the in vivo clearance and half-life of the compound, helping to guide further development.

Preclinical Animal Models in Metabolism Studies

Preclinical animal models are essential for understanding the pharmacokinetics and metabolism of a compound in a whole-organism setting before human trials.

Comparative Metabolism Studies of this compound in Laboratory Animals

To select the most appropriate animal species for toxicology studies, it is important to understand how the metabolism of this compound compares across different species and to humans. This involves administering this compound to various laboratory animals, such as mice, rats, and dogs.

Urine, feces, and plasma samples are collected and analyzed to identify and quantify the metabolites. The goal is to find an animal model whose metabolic profile of this compound most closely resembles that of humans. Significant qualitative or quantitative differences in metabolism can lead to species-specific toxicity and may affect the translation of animal data to human outcomes.

Methodologies for Identifying this compound Metabolites in Preclinical Models

The identification of this compound metabolites in samples from preclinical animal studies employs sophisticated analytical techniques. A common approach involves administering a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) to animals. This allows for the tracking of all drug-related material, including the parent compound and all of its metabolites.

Following sample collection and preparation, techniques such as high-performance liquid chromatography (HPLC) with radiometric detection are used to separate the parent drug from its metabolites. Subsequently, mass spectrometry (MS) and NMR are used for the structural characterization of the isolated metabolites. This comprehensive approach ensures a complete picture of the metabolic fate of this compound in preclinical models.

Analytical Methodologies for Dicyclidol Research

Chromatographic Techniques for Dicyclidol Analysis

Chromatographic techniques are fundamental for separating this compound from complex mixtures, identifying its presence, and quantifying its concentration. While specific, detailed method developments for this compound in all chromatographic modes are not extensively documented in the reviewed literature, general principles applicable to its chemical structure can be discussed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active chemical compounds, especially those that are non-volatile or thermally labile. The development of an HPLC method for a compound like this compound would typically involve understanding its physicochemical properties, such as solubility, polarity, and pKa values, to select appropriate stationary and mobile phases researchgate.net.

For this compound, which contains a basic piperidine (B6355638) nitrogen and a hydroxyl group, reversed-phase HPLC (RP-HPLC) with a C18 column is often a suitable starting point. The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure good peak shape and retention for the basic analyte researchgate.net. UV-visible detection could be employed if this compound possesses a suitable chromophore absorbing in the UV range. Method validation parameters, including linearity, accuracy, precision, robustness, and specificity, would be established to ensure the reliability of the analytical procedure researchgate.net.

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Given this compound's molecular weight and structure, it may require derivatization to enhance its volatility and thermal stability for effective GC analysis. Derivatization can involve reactions with the hydroxyl group or the basic nitrogen to form less polar and more volatile derivatives. GC applications would typically involve a capillary column with a suitable stationary phase (e.g., 5% phenyl methyl siloxane for general applications) and a carrier gas like helium unimi.it. GC is often coupled with mass spectrometry for enhanced identification capabilities.

Coupling chromatographic techniques with mass spectrometry (MS) provides highly sensitive and selective detection, which is invaluable for identifying and quantifying compounds, especially in complex matrices, and for characterizing metabolites.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the high sensitivity and selectivity of triple quadrupole mass spectrometry scholaris.cagoogle.com.na. This technique is particularly powerful for analyzing small molecules and is widely used in bioanalytical applications for quantifying compounds in biological samples scholaris.cagoogle.com.nagoogle.com.pg. For this compound, LC-MS/MS would allow for sensitive detection and quantification, and the tandem MS capabilities (MS/MS) would enable fragmentation analysis for structural confirmation and identification of potential metabolites by observing characteristic mass-to-charge (m/z) transitions scholaris.cagoogle.com.na.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of volatile components unimi.itpitt.edu. For this compound, if it can be analyzed by GC (with or without derivatization), GC-MS would provide molecular weight information and fragmentation patterns, aiding in its definitive identification and purity assessment unimi.itpitt.edu. GC-MS is also a valuable tool for identifying unknown isomers and elucidating structures during pharmaceutical development pitt.edu.

Chiral Analytical Methods for this compound Enantiomers

This compound possesses a chiral center at the carbon atom bonded to the two cyclohexyl groups and the hydroxyl group researchgate.net. Therefore, it can exist as a pair of enantiomers, which may exhibit different pharmacological activities. The separation and purity determination of these enantiomers are critical in pharmaceutical research and development.

Chiral chromatography is essential for separating enantiomers. While specific methods for this compound enantiomers were not detailed in the reviewed literature, the general principles of chiral chromatography would apply. This typically involves the use of chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) rsc.orgthieme-connect.de. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability and ability to resolve a wide range of chiral compounds through various interaction mechanisms thieme-connect.degoogle.com. Cyclodextrin derivatives are also common CSPs, particularly in gas chromatography rsc.org. The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline resolution of the enantiomers thieme-connect.de. Enantiomeric excess (ee) can be determined by integrating the peak areas of the separated enantiomers rsc.org.

Spectroscopic Methods for this compound Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of a compound. This compound has been characterized using a combination of these techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation by molecular vibrations researchgate.netresearchgate.net. For this compound, characteristic absorption bands corresponding to the hydroxyl (-OH) group, C-H stretching vibrations from the cyclohexyl and piperidine rings, and C-N stretching vibrations would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopies are powerful tools for elucidating the complete chemical structure of organic compounds researchgate.netresearchgate.net.

¹H-NMR: Provides information on the number, type, and connectivity of hydrogen atoms within the this compound molecule. Chemical shifts, splitting patterns, and integration values would allow for the assignment of specific protons to their molecular environment.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is used to determine the molecular weight of a compound and to provide characteristic fragmentation patterns that aid in structural elucidation researchgate.netresearchgate.net. The molecular ion peak (M⁺) would confirm the molecular weight of this compound, and the fragmentation pattern would provide insights into its structural subunits.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores researchgate.net. While this compound itself may not have strong characteristic UV absorption due to the absence of extensive conjugated systems, UV-Vis can be used for quantitative analysis if a suitable absorption wavelength is identified, or for monitoring reactions or interactions where a chromophore is involved.

Development and Validation of this compound Analytical Methods

Research into the chemical compound this compound (PubChem CID: 133970) has explored its pharmacological properties, classifying it as an anticholinergic drug nih.govontosight.ai. It is known by its IUPAC name, 1,1-dicyclohexyl-2-piperidin-1-ylethanol, and its chemical structure includes a piperidine ring, a propanol (B110389) chain, and two cyclohexyl groups nih.govontosight.ai. While this compound has been investigated for potential therapeutic uses, such as in gastrointestinal disorders and as an antidote for organophosphate poisoning, its application is limited due to associated side effects and potential for abuse ontosight.ai.

Despite the identification of this compound as a distinct chemical entity with a defined structure and some explored pharmacological characteristics, comprehensive, detailed research findings specifically on the development and validation of analytical methods for this compound were not found in the reviewed literature. Typically, the development and validation of analytical methods, such as those employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), involve rigorous assessment of parameters including specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netrightanswerknowledge.combritannica.comeuropa.eu. These validation studies are crucial for ensuring that analytical procedures are suitable for their intended purpose, whether for assaying active ingredients, identifying degradation products, or impurity profiling researchgate.net.

However, specific studies detailing the chromatographic conditions, mobile phases, columns, detection wavelengths, retention times, linearity ranges, or recovery percentages for this compound itself, which would allow for the inclusion of data tables and detailed research findings as requested, were not available in the search results. The general principles of analytical method validation, as outlined by guidelines such as ICH Q2(R1), are broadly applicable across pharmaceutical analysis researchgate.net. These guidelines emphasize the importance of demonstrating a method's ability to consistently deliver accurate and reproducible results researchgate.net. Without specific studies focusing on this compound, detailed data tables related to its analytical method development and validation cannot be provided.

Computational and Theoretical Studies of Dicyclidol

Molecular Modeling and Simulation of Dicyclidol

Molecular modeling and simulation techniques are essential for visualizing and analyzing the three-dimensional structures of molecules and their dynamic behavior. These methods allow researchers to understand how this compound might interact with biological macromolecules, such as proteins, at a fundamental level. Common approaches include molecular mechanics (MM) and molecular dynamics (MD) simulations, which predict the time evolution of a system of interacting particles and estimate relevant physical properties tubitak.gov.trnih.gov.

Ligand-receptor docking studies aim to predict the preferred orientation of a small molecule (ligand) when bound to a target protein (receptor) and to estimate the binding affinity and stability of the resulting complex ontosight.airesearchgate.net. For this compound, such studies would be crucial for understanding its anticholinergic activity, which involves blocking the action of acetylcholine (B1216132) at muscarinic acetylcholine receptors (mAChRs) nih.gov.

Research indicates that this compound exhibits differential binding affinities across various muscarinic receptor subtypes. Specifically, this compound has shown a greater affinity for M1 and M4 muscarinic receptors compared to M2 and M3 receptors chemrxiv.org. This suggests that docking studies could be employed to visualize and quantify the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to these observed affinities. Such studies would typically involve preparing the 3D structures of this compound and the target receptor, defining a binding site, and then using docking software to generate and score possible binding poses ontosight.ai.

An illustrative example of how binding affinity data might be presented for this compound across muscarinic receptor subtypes is shown below, reflecting the qualitative findings:

Muscarinic Receptor SubtypeRelative Binding Affinity (Qualitative)
M1High
M2Lower
M3Lower
M4High

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior and stability of ligand-receptor complexes over time ontosight.ainih.gov. While docking provides a static snapshot of the binding pose, MD simulations allow for the exploration of conformational changes in both the ligand and the receptor in a dynamic environment, such as an aqueous solution or a lipid bilayer for membrane proteins nih.govfrontiersin.org.

For this compound, MD simulations could be used to:

Assess the stability of this compound when bound to M1 or M4 muscarinic receptors over extended periods.

Identify key residues involved in stable interactions and potential water molecules mediating these interactions.

Explore the flexibility of the this compound molecule within the binding pocket and the induced conformational changes in the receptor upon binding.

Calculate binding free energies using advanced techniques like MM-GBSA or MM-PBSA, providing a more accurate measure of affinity than docking scores alone youtube.com.

Although specific published MD simulation data for this compound were not identified in the current search, such studies would be highly valuable in thoroughly characterizing its interactions with muscarinic receptors and understanding the molecular basis of its anticholinergic effects.

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that establish mathematical models correlating the chemical structure of a series of compounds with their biological activity nih.govbio-rad.com. For this compound, QSAR models could be developed to understand which structural features are critical for its muscarinic receptor affinity and selectivity.

The observation that structural modifications, such as the replacement of cyclohexyl groups in related compounds (e.g., (R)-hexahydro-difenidol) with phenyl moieties, lead to significant changes in binding affinity (e.g., a 4- to 80-fold decrease for muscarinic receptors) highlights the importance of specific structural elements for receptor interaction chemrxiv.org. This type of data implicitly supports the utility of QSAR in understanding this compound's activity.

A QSAR study on this compound would typically involve:

Collecting a dataset of this compound analogs with known binding affinities to various muscarinic receptor subtypes.

Calculating a range of molecular descriptors (e.g., physicochemical, electronic, steric, topological) for each compound nih.gov.

Employing statistical methods (e.g., multiple linear regression, machine learning algorithms) to build predictive models that relate these descriptors to the observed biological activity nih.gov.

Such models could then be used to predict the activity of novel this compound derivatives, guide the synthesis of compounds with improved selectivity or potency, and provide a deeper understanding of the structural requirements for muscarinic receptor antagonism.

Computational Approaches for this compound Target Identification

Computational approaches for target identification are crucial in drug discovery, particularly when the precise biological targets or off-targets of a compound are unknown, or when exploring drug repurposing opportunities. While this compound is known to act on muscarinic acetylcholine receptors nih.gov, computational methods could be employed for:

Inverse Virtual Screening (Reverse Docking): This technique involves docking a single ligand (this compound) against a library of known protein structures to predict potential binding partners ontosight.ai. This could help identify novel targets or off-targets that contribute to this compound's broader pharmacological profile or potential side effects.

Ligand-Based Approaches: Methods such as pharmacophore modeling or similarity searching can identify proteins that bind to molecules with similar chemical features to this compound, even if their structures are unknown.

Machine Learning and Network-Based Approaches: Advanced computational models can analyze protein-protein interaction networks and disease pathways to predict the biological relevance of potential targets and identify hub proteins connected to specific disease pathways.

These computational strategies offer a systematic way to explore the polypharmacology of this compound, providing a comprehensive understanding of all its potential molecular interactions beyond its primary known targets.

Advanced Research Methodologies and Approaches for Dicyclidol Studies

Experimental Design Considerations in Dicyclidol Research

Effective experimental design is paramount in this compound research to yield high-quality, interpretable data and minimize potential errors northeastern.edu. Key considerations include the precise definition of independent, dependent, and extraneous variables, along with the formulation of specific, testable hypotheses researchgate.netscribbr.com. Researchers must carefully design experimental treatments to manipulate the independent variable, considering the range and variation required scribbr.com.

A critical aspect of experimental design involves the assignment of subjects to groups, typically employing randomization to establish control and experimental groups, which is a hallmark of true experimental designs considered the "gold standard" in research pressbooks.pub. The selection of an appropriate sample size is crucial for ensuring statistically meaningful results, as an insufficient number of samples can compromise statistical significance northeastern.edunih.gov. Furthermore, rigorous control experiments are always necessary to validate findings northeastern.edu.

The choice of measurement methods for dependent variables must be precise, as this influences the type of statistical analysis that can be applied to the data scribbr.com. Researchers should also prioritize the use of high-quality experimental methods, reagents, and instrumentation, ensuring their accuracy and precision northeastern.edu. In toxicological studies, statistical optimal design theory can be applied to minimize the number of required measurements and subjects while achieving the desired precision of results, particularly in dose-response studies nih.gov.

In Vitro Methodologies for this compound Evaluation

In vitro methodologies play a pivotal role in the early stages of this compound research, offering a controlled environment to investigate its fundamental biological interactions. These techniques provide crucial insights into the compound's mechanisms of action, potential off-target effects, and various cellular processes, often reducing the need for extensive animal testing and accelerating the drug discovery process news-medical.netresearchgate.net. A significant advantage of in vitro assays is their ability to provide more physiologically relevant data compared to traditional biochemical assays, allowing for the simultaneous assessment of multiple compound characteristics sigmaaldrich.com.

Cell-Based Assays: These assays are widely utilized in biomedical research and drug discovery screening to quantify cytotoxicity, evaluate biological activity, unravel biochemical mechanisms, and identify off-target interactions of compounds like this compound sigmaaldrich.com. They involve measuring various parameters in living or fixed cells, such as apoptosis or functional gene expression bmglabtech.com. Cell-based assays are highly scalable and feasible for high-throughput screening (HTS), enabling the simultaneous analysis of numerous compounds under diverse conditions to identify potential drug leads news-medical.netresearchgate.net. Common applications include assessing cell viability and proliferation, studying cellular signaling pathways (e.g., changes in intracellular pH, proliferation, gene expression, metabolic assays, intracellular calcium flux), and investigating specific biological processes like angiogenesis news-medical.netsigmaaldrich.com. These assays can be conducted using both two-dimensional (2D) and more complex three-dimensional (3D) cell culture systems, with 3D cultures offering models that better retain tissue architecture and cell-matrix interactions, thus providing more physiologically relevant data researchgate.netbmglabtech.comsygnaturediscovery.com.

Primary Cell Cultures: Derived directly from animal tissues, primary cell cultures are invaluable models because they largely retain the characteristics of their original tissue, including the same karyotype and specific traits often absent in immortalized cell lines microbenotes.commdpi.comeppendorf.com. This makes them highly representative of in vivo conditions and an excellent experimental platform for studying this compound's effects at a cellular level eppendorf.com. The isolation of primary cells typically involves mechanical, chemical, or enzymatic disaggregation of tissues eppendorf.comnih.gov. While offering significant biological relevance for pharmacological profiling and studying various aspects of cell biology, physiology, and disease, primary cell cultures can be labor-intensive to obtain and maintain, and they have a finite lifespan in culture mdpi.comeppendorf.comnih.gov. Challenges in their use include the potential for overgrowth by fibroblasts, which can complicate studies of specific cell populations nih.gov.

Animal Model Selection and Application in this compound Preclinical Studies

Animal models are indispensable tools in this compound preclinical studies, serving as a crucial bridge between fundamental laboratory research and human clinical trials ijrpc.comresearchgate.neteupati.eu. Their primary objective is to assess the safety and efficacy of potential drug candidates before human exposure, providing insights into pharmacokinetics (absorption, distribution, metabolism, and excretion, or ADME) and pharmacodynamics (drug-target interactions and biological responses) ijrpc.comresearchgate.net.

The selection of an appropriate animal species is critical for ensuring the relevance and translatability of preclinical findings to humans ijrpc.comeupati.eu. This selection is guided by several factors, including genetic and physiological similarities to humans, the manifestation of the disease being studied, species specificity of the compound's action, practical considerations such as cost and availability, and the ease of experimental manipulation eupati.euresearchgate.net. The goal is to identify the most predictive testing systems and animal species for the specific research question eupati.eu.

For neuropharmacological and metabolic research concerning this compound, various animal models are employed based on their suitability to mimic human conditions. Rodents, such as mice and rats, are frequently utilized as primary models for studying drug metabolism, toxicity, and efficacy due to their manageability and well-characterized genetics ijrpc.com. For more complex diseases that closely resemble human conditions, particularly in neuropharmacology, non-human primates are extensively used because of their higher degree of physiological and genetic similarity to humans ijrpc.com. Beyond rodents and primates, other species like dogs and pigs may also be selected depending on the specific research objectives ijrpc.comeupati.eu. In metabolic research, for instance, animal models are developed to replicate features of metabolic dysfunction, such as those leading to epilepsy, allowing for the study of associated metabolic alterations mdpi.com. Specific mammalian models are also compiled for metabolic, neuromuscular, and ophthalmological rare diseases, highlighting their utility in preclinical evaluation of novel therapies nih.gov.

Preclinical toxicology studies are designed to define the pharmacological and toxicological effects of a compound, such as this compound, throughout its clinical development europa.eu. These studies encompass both in vitro and in vivo analyses, including pharmacokinetics, pharmacodynamics, and comprehensive toxicological assessments researchgate.net. A key component is toxicokinetics, which provides insights into how the substance is absorbed, distributed, metabolized, and excreted by the body, offering crucial information for understanding potential toxic effects across various concentrations and exposure durations porsolt.com.

Advanced Biotechnological and Biophysical Methodologies

Advanced biotechnological and biophysical methodologies are increasingly vital for comprehensively characterizing this compound and understanding its interactions with biological systems at a molecular level. These techniques delve into the structural and functional properties of biomolecules and biomaterials, providing detailed insights that are difficult to obtain through traditional methods springer.com.

Key advanced methodologies include:

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including solid-state NMR, offers high-resolution structural information about biomolecules and their interactions. Optical spectroscopy techniques such as high-resolution fluorescence microscopy, fluorescence lifetime imaging, Förster resonance energy transfer (FRET), hyperspectral imaging, and Raman spectroscopy provide detailed insights into molecular dynamics and interactions within cells springer.comuni-wuerzburg.denih.gov. While powerful, techniques like NMR and X-ray crystallography can be labor-intensive and require substantial sample sizes researchgate.net.

Calorimetry: Isothermal Titration Calorimetry (ITC) is used to study protein-protein interactions, while Differential Scanning Calorimetry (DSC) provides information on protein structure stability, both crucial for understanding this compound's binding characteristics and effects on protein conformation biocompare.com.

Microscopy: Beyond fluorescence microscopy, advanced techniques like scanning electron microscopy (SEM) offer detailed surface morphology analysis springer.com.

Mass Spectrometry (MS): Native mass spectrometry is employed for the characterization of complex drug candidates and their interactions researchgate.net.

Computational Methods: Computational biology plays a significant role, encompassing genomics (sequence and domain analysis), omics data analysis (Next-Generation Sequencing (NGS), transcriptomics, metabolomics, proteomics), topological and structural analysis of biological interactions, phylogenetic analysis, and protein structure analysis uni-wuerzburg.de. Molecular dynamics simulations, both coarse-grained and all-atom, are used to gain insights into the molecular features underlying biological phenomena and drug interactions nih.gov.

These advanced methods are instrumental in gaining a deeper understanding of complex drug characteristics and are increasingly integrated into the biopharmaceutical development process for compounds like this compound researchgate.net.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing Dicyclidol with high yield and purity?

Methodological Answer:

  • Reaction Optimization : Use fractional factorial design to test variables (e.g., temperature, solvent ratio, catalyst concentration) and identify optimal conditions .
  • Purification : Employ column chromatography with silica gel, followed by recrystallization using polar/non-polar solvent pairs. Monitor purity via HPLC (≥98%) and confirm structure using 1^1H/13^13C NMR .
  • Characterization : Include melting point analysis, FT-IR for functional groups, and mass spectrometry for molecular weight validation .

Q. Q2. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Calibration Standards : Prepare serial dilutions in relevant matrices (e.g., plasma) and establish linearity (R² ≥ 0.99) .
  • Precision/Accuracy : Conduct intra- and inter-day trials with ≤15% CV for precision and 85–115% recovery for accuracy .
  • Cross-Validation : Compare results across techniques (e.g., HPLC vs. LC-MS/MS) to confirm method robustness .

Advanced Research Questions

Q. Q3. How can contradictory findings in this compound’s pharmacokinetic profiles across species be resolved?

Methodological Answer:

  • Comparative Studies : Design cross-species trials with standardized dosing (mg/kg) and sampling intervals. Use allometric scaling to adjust for metabolic differences .
  • Meta-Analysis : Aggregate existing data (e.g., Cmax_{max}, t½_{½}) and apply mixed-effects models to identify confounding variables (e.g., enzyme polymorphisms) .
  • Mechanistic Probes : Conduct in vitro CYP450 inhibition assays to assess interspecies metabolic pathway variations .

Q. Q4. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Target Identification : Perform affinity chromatography with this compound-conjugated beads to isolate binding proteins, followed by LC-MS/MS proteomics .
  • Molecular Dynamics : Use Schrödinger Suite or AutoDock for ligand-receptor docking simulations to predict binding affinities and conformational changes .
  • Functional Validation : Apply CRISPR/Cas9 knockouts of candidate targets in cell lines and measure phenotypic changes (e.g., apoptosis, cAMP levels) .

Q. Q5. How should researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?

Methodological Answer:

  • Translational Buffers : Replicate in vivo conditions (e.g., hypoxia, serum proteins) in cell cultures using microphysiological systems .
  • Pharmacodynamic Markers : Quantify target engagement biomarkers (e.g., phosphorylated proteins) in both models to correlate efficacy .
  • Dose-Response Alignment : Normalize in vitro IC50_{50} values to in vivo plasma exposure levels using pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Methodological Frameworks

Q. Q6. What frameworks are suitable for structuring hypothesis-driven studies on this compound?

Methodological Answer:

  • PICOT Framework : Define Population (e.g., rodent models), Intervention (dose regimen), Comparison (placebo/analogs), Outcome (e.g., receptor occupancy), and Time (acute vs. chronic effects) .
  • Systematic Review : Follow PRISMA guidelines to synthesize existing data, including search terms (e.g., "this compound AND pharmacokinetics"), databases (PubMed, Embase), and quality assessment tools (e.g., SYRCLE for bias risk) .

Q. Q7. How can researchers ensure reproducibility when replicating this compound studies?

Methodological Answer:

  • Detailed Protocols : Document equipment specifications (e.g., HPLC column type), raw data thresholds (e.g., peak area ±5% variance), and statistical codes (R/Python scripts) .
  • Reagent Transparency : Source chemicals from validated suppliers (e.g., Sigma-Aldrich), and report lot numbers and purity certificates .
  • Blinded Analysis : Use third-party labs for independent validation of critical assays (e.g., bioactivity) to reduce bias .

Data Analysis & Interpretation

Q. Q8. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

  • Model Fitting : Apply four-parameter logistic (4PL) regression to EC50_{50}/Hill slope calculations using GraphPad Prism .
  • Bayesian Hierarchical Models : Account for inter-experiment variability by pooling data with Markov chain Monte Carlo (MCMC) sampling .
  • Sensitivity Analysis : Test robustness by iteratively excluding outliers and assessing effect size stability .

Q. Q9. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to study this compound’s systemic effects?

Methodological Answer:

  • Pathway Enrichment : Use tools like MetaboAnalyst or GSEA to identify overrepresented pathways (e.g., NF-κB, oxidative stress) .
  • Network Pharmacology : Construct interaction networks (Cytoscape) linking this compound targets to downstream omics-derived nodes .
  • Machine Learning : Train random forest models on omics datasets to predict toxicity thresholds or synergistic drug combinations .

Ethical & Reporting Standards

Q. Q10. What ethical considerations are critical when designing animal studies with this compound?

Methodological Answer:

  • 3Rs Compliance : Adhere to Replacement (use in vitro models where possible), Reduction (power analysis for minimum sample size), and Refinement (analgesia protocols) .
  • IACUC Approval : Submit detailed protocols to institutional committees, including endpoints for humane euthanasia .

Q. Q11. How should negative or inconclusive results from this compound trials be reported to avoid publication bias?

Methodological Answer:

  • Pre-registration : Upload study designs to platforms like Open Science Framework before data collection .
  • FAIR Data Principles : Share raw datasets in repositories (e.g., Zenodo) with metadata tagging for accessibility .
  • Neutral Language : Frame results objectively (e.g., "No significant change in TNF-α levels was observed") and discuss methodological limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.